5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
The compound “5-(furan-2-yl)-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a triazole ring, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar furan and triazole structures reveals diverse synthesis methods and structural characterizations. For example, Koparır et al. (2005) and Cansiz et al. (2004) discussed the synthesis of furan and triazole derivatives from furan-2-carboxylic acid hydrazide, showcasing the creation of Mannich bases and other derivatives through multi-step reactions involving elemental analyses and spectroscopic methods such as IR and NMR for structural confirmation (Koparır, Çetin, & Cansiz, 2005) (Cansiz, Koparır, & Demirdağ, 2004).
Antimicrobial and Antileukemic Activities
The antimicrobial and antileukemic properties of furan and triazole derivatives have been explored in various studies. Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide and evaluated their antimicrobial activities, indicating potential applications in combating microbial infections (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013). Similarly, Earl and Townsend (1979) investigated furanyl and pyranyl derivatives of certain carboxamides for their antileukemic activities, providing a foundation for further exploration in cancer treatment (Earl & Townsend, 1979).
Corrosion Inhibition and Antioxidant Properties
The corrosion inhibition and antioxidant properties represent another vital area of application. Murmu et al. (2020) examined azomethine functionalized triazole derivatives for their corrosion inhibiting efficacy, suggesting potential uses in protecting metals against corrosion (Murmu, Saha, Bhaumick, Murmu, Hirani, & Banerjee, 2020). On the antioxidant front, Prabakaran, Manivarman, and Bharanidharan (2021) synthesized chalcone derivatives with promising antioxidant activities, highlighting the potential of such compounds in mitigating oxidative stress (Prabakaran, Manivarman, & Bharanidharan, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and 1,3,4-thiadiazoles, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes, receptors, and DNA, leading to their antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and MAO inhibitory activities .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its activity, or interacting with DNA, affecting its replication or transcription .
Biochemical Pathways
These could include pathways involved in microbial growth, inflammation, neurotransmission, cell proliferation, and apoptosis .
Result of Action
Based on the biological activities of related compounds, it can be inferred that the compound may have antimicrobial, antifungal, anti-depressant, immunosuppressive, anticonvulsant, anti-tumor, anti-amoebic, antibacterial, anti-inflammatory, anticancer, and mao inhibitory effects .
Properties
IUPAC Name |
5-(furan-2-yl)-1-(4-methylphenyl)-N-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-10-18-17(22)15-16(14-5-4-11-23-14)21(20-19-15)13-8-6-12(2)7-9-13/h4-9,11H,3,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBQFGFSYOUNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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